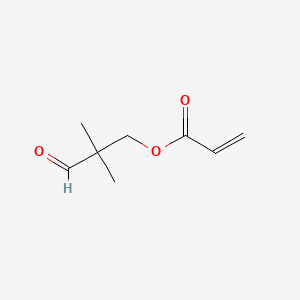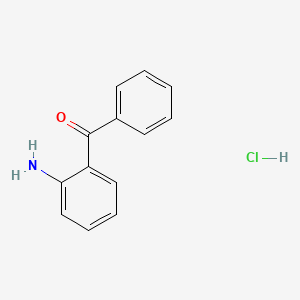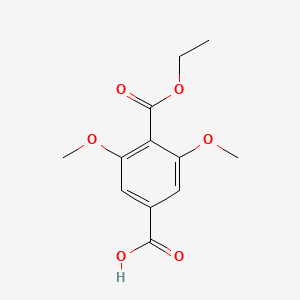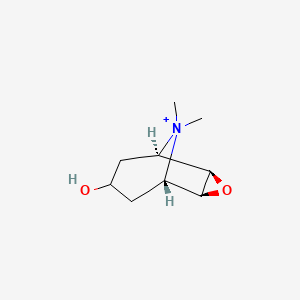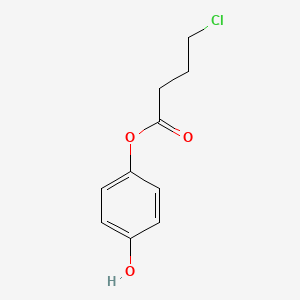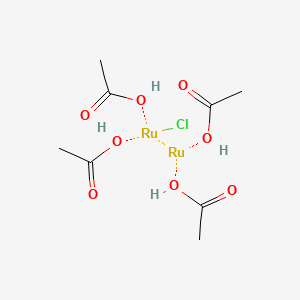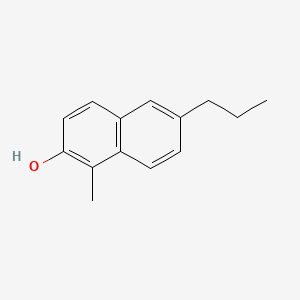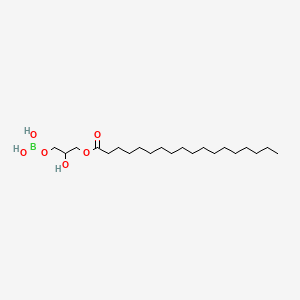
2-(2-Ethylbutyl)cyclopentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethylbutyl)cyclopentan-1-one is an organic compound with the molecular formula C11H20O It is a cyclopentanone derivative, characterized by the presence of an ethylbutyl group attached to the cyclopentanone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylbutyl)cyclopentan-1-one can be achieved through several methods. One common approach involves the aldol condensation of furfural with cyclopentanone, followed by hydrogenation and hydrodeoxygenation . This method utilizes solid-base catalysts, such as potassium fluoride impregnated alumina, to achieve high yields under controlled reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions, optimized for maximum efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability and economic viability of the production process.
化学反応の分析
Types of Reactions
2-(2-Ethylbutyl)cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylbutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted cyclopentanone derivatives.
科学的研究の応用
2-(2-Ethylbutyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Ethylbutyl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. As a cyclopentanone derivative, it can participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes. The exact molecular targets and pathways depend on the specific context and application of the compound.
類似化合物との比較
Similar Compounds
Cyclopentanone: The parent compound, lacking the ethylbutyl group.
2-Methylcyclopentanone: A similar compound with a methyl group instead of an ethylbutyl group.
2-Phenylcyclopentanone: A derivative with a phenyl group attached to the cyclopentanone ring.
Uniqueness
2-(2-Ethylbutyl)cyclopentan-1-one is unique due to the presence of the ethylbutyl group, which imparts distinct chemical properties and reactivity
特性
CAS番号 |
87376-02-1 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
2-(2-ethylbutyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H20O/c1-3-9(4-2)8-10-6-5-7-11(10)12/h9-10H,3-8H2,1-2H3 |
InChIキー |
XRFSVJNHSAGDIS-UHFFFAOYSA-N |
正規SMILES |
CCC(CC)CC1CCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


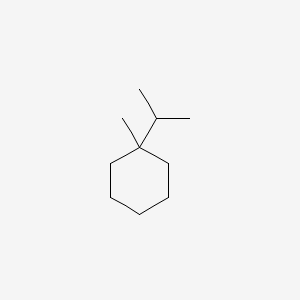
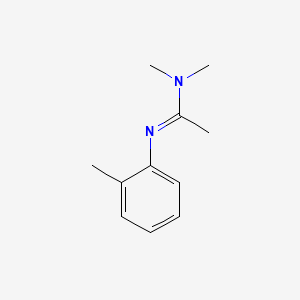
![2,6,7-Trioxabicyclo[2.2.2]octane-4-methanol](/img/structure/B12652522.png)


